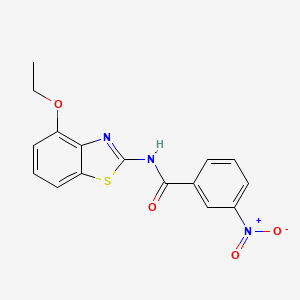

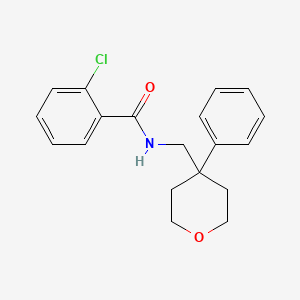

![molecular formula C9H10N2O3 B2369698 2-(2-hydroxyethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 191097-21-9](/img/structure/B2369698.png)

2-(2-hydroxyethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(2-hydroxyethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one” is a type of benzoxazine monomer . Benzoxazines are a class of phenolic thermosets formed by thermal ring opening of the corresponding benzoxazines without any catalyst . They are known for their low water absorption, nearly zero shrinkage upon curing, thermal stability, and chemical resistance .

Synthesis Analysis

The synthesis of benzoxazine monomers like “this compound” can be achieved by a simple esterification reaction of hydroxyl containing benzoxazine (B–OH) with methacryloyl chloride . This compound can then be copolymerized with styrene in a 1:4 mol ratio by free radical polymerization using 2,2′-azobis (isobutyronitrile) (AIBN) as an initiator .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by an oxazine ring fused with a benzene ring . The oxazine ring is a six-membered heterocyclic ring with oxygen and nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving “this compound” include its synthesis through esterification and its copolymerization with styrene . The curing behavior and thermal properties of both the monomer and the resulting copolymer have been studied using differential scanning calorimetry (DSC) and thermal gravimetric analysis (TGA) .Scientific Research Applications

Synthesis and Chemical Properties

- One-Pot Synthesis : A one-pot synthesis method for pyrido[2,3-b][1,4]oxazin-2-ones has been developed, utilizing N-substituted-2-chloroacetamides and 2-halo-3-hydroxypyridines. This process features a Smiles rearrangement and cyclization, presenting an efficient synthesis approach (Cho et al., 2003).

- Practicable Synthesis Methods : There's significant interest in the synthesis of pyrido[2,3-b][1,4]oxazin-2-ones for potential pharmaceutical applications. Various synthetic methods, including the Smiles rearrangement, have been employed for creating these compounds (Gim et al., 2007).

- Unprecedented Intramolecular O-arylation : The synthesis of 2-substituted 4H-pyrido[1,3]oxazin-4-ones has been achieved through a novel intramolecular O-arylation process. This technique broadens the scope of available pyrido-oxazinone derivatives, valuable in medicinal chemistry (Slowinski et al., 2013).

Chemical Derivatives and Applications

- Derivative Synthesis : Ethyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate derivatives have been synthesized from 3-hydroxy-2-aminopyridine and ethyl 2,3-dibromopropanoate, indicating diverse applications for pyrido-oxazinone derivatives in chemical synthesis (Arrault et al., 2002).

- Electrophilic Interaction for Synthesis : A one-pot synthesis method using electrophilic interaction has been developed for hexahydro-2H-pyrido[3,2-b][1,4]oxazine derivatives. This approach highlights the potential of pyrido-oxazine derivatives in organic synthesis (Kumar et al., 2011).

- Anodic Monofluorination : Anodic fluorination has been used for regioselective modification of 2H-1,4-pyrido[3,2-b]-1,4-oxazin-3(4H)-one derivatives, demonstrating the chemical versatility of these compounds (Iwayasu et al., 2002).

Properties

IUPAC Name |

2-(2-hydroxyethyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c12-5-3-7-9(13)11-8-6(14-7)2-1-4-10-8/h1-2,4,7,12H,3,5H2,(H,10,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOPGOUFNCUZCBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=O)C(O2)CCO)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

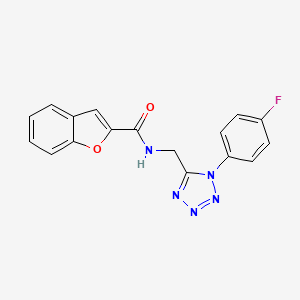

![1-Isopropyl-4-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2369618.png)

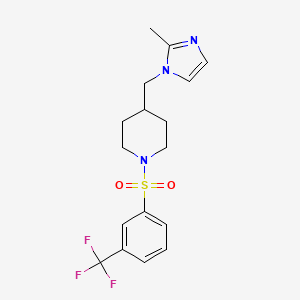

![5-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2369619.png)

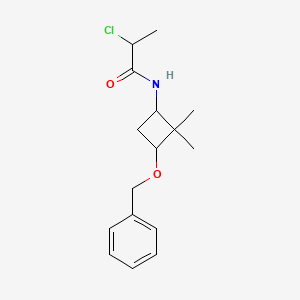

![1,3,7-trimethyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2369622.png)

![Methyl 2-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate](/img/structure/B2369625.png)

![1-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-ethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2369630.png)

![4-[[(E)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enoyl]amino]benzoic Acid](/img/structure/B2369631.png)

![rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride, cis](/img/structure/B2369633.png)

![(E)-2-[5-(4-chlorobenzoyl)thiophen-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile](/img/structure/B2369637.png)